3-(Methoxymethoxy)benzaldehyde

Organic Synthesis Protecting Group Chemistry Process Chemistry

3-(Methoxymethoxy)benzaldehyde (C9H10O3, MW 166.17) is a benzaldehyde derivative substituted at the 3-position with a methoxymethyl (MOM) ether protecting group. It is a colorless to light yellow clear liquid (density 1.14 g/cm³, refractive index 1.53 at 20°C) that serves as a protected phenolic aldehyde intermediate in organic synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 13709-05-2
Cat. No. B1366918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethoxy)benzaldehyde
CAS13709-05-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1)C=O
InChIInChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3
InChIKeyJAFJNSQISURLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethoxy)benzaldehyde (CAS 13709-05-2) Procurement Profile


3-(Methoxymethoxy)benzaldehyde (C9H10O3, MW 166.17) is a benzaldehyde derivative substituted at the 3-position with a methoxymethyl (MOM) ether protecting group [1]. It is a colorless to light yellow clear liquid (density 1.14 g/cm³, refractive index 1.53 at 20°C) that serves as a protected phenolic aldehyde intermediate in organic synthesis . The compound is commercially available in research quantities (typically 5 g to 25 g) with standard purity specifications of >95.0% (GC) .

Why MOM-Protected 3-(Methoxymethoxy)benzaldehyde Cannot Be Replaced by Unprotected 3-Hydroxybenzaldehyde


3-(Methoxymethoxy)benzaldehyde is a derivative of 3-hydroxybenzaldehyde where the phenolic hydroxyl group is masked with a methoxymethyl (MOM) protecting group [1]. This protection fundamentally alters the molecule's reactivity profile: the free hydroxyl group in 3-hydroxybenzaldehyde (pKa ~9.0) can participate in undesired side reactions (e.g., deprotonation under basic conditions, competing nucleophilic attacks, or hydrogen bonding) that interfere with aldehyde-specific transformations [1]. The MOM group renders the oxygen inert to bases and nucleophiles while remaining cleavable under mild acidic conditions, enabling chemoselective manipulation of the aldehyde moiety [2]. Unprotected analogs therefore cannot be substituted in multi-step syntheses where hydroxyl group interference would compromise yield or selectivity.

Quantitative Differentiation Evidence for 3-(Methoxymethoxy)benzaldehyde Procurement


Synthesis Yield Advantage: 88.2% vs. Typical MOM Protection Yields

3-(Methoxymethoxy)benzaldehyde can be synthesized from 3-hydroxybenzaldehyde in 88.2% isolated yield using a K₂CO₃/acetone system at 50°C for 6 hours with methoxymethyl chloride [1]. This yield compares favorably to typical MOM protection yields for phenols, which generally range from 57–81% under various conditions [2]. The high yield translates to reduced material costs and less purification effort.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Physical Property Differentiation: Density and Storage Requirements

3-(Methoxymethoxy)benzaldehyde exhibits density of 1.14 g/cm³ , intermediate between 3-hydroxybenzaldehyde (1.1179–1.226 g/cm³ depending on form) and 3-methoxybenzaldehyde (1.117–1.119 g/cm³) . The compound requires storage at 2–8°C due to air sensitivity [1], whereas 3-hydroxybenzaldehyde can be stored at room temperature under inert atmosphere .

Physical Chemistry Chemical Handling Procurement Specifications

Enzyme Substrate Specificity: 3-(Methoxymethoxy)benzaldehyde as a Distinct Enzyme Ligand

3-Methoxymethoxy-benzaldehyde has been characterized as a substrate in enzyme-catalyzed reactions, specifically undergoing condensation with acetaldehyde to form (S)-2-Hydroxy-1-(3-methoxymethoxy-phenyl)-propan-1-one [1]. This enzymatic activity profile is distinct from that of unprotected 3-hydroxybenzaldehyde, which shows different substrate specificity patterns with aldehyde oxidase (Km values 5×10⁻⁶ to 1×10⁻⁵ M for methoxy/hydroxy benzaldehydes) [2]. The MOM-protected analog offers a unique entry point for biocatalytic studies without hydroxyl interference.

Enzymology Biocatalysis Drug Discovery

Synthetic Intermediate Value: Proliferation Inhibition via Millepachine Derivatives

3-(Methoxymethoxy)benzaldehyde is used as a key reagent in the synthesis of novel millepachine derivatives which exhibit potent antiproliferative activity . In comparative studies, benzaldehyde derivatives including methoxy-substituted variants demonstrated IC₅₀ values ranging from 35–85 μM against various cancer cell lines (MDA-MB231: 35.40 μM; PC-3: 47.10 μM; DU-145: 72.50 μM; HT-29: 85.10 μM) without toxicity toward normal fibroblasts [1]. The MOM-protected aldehyde provides a stable scaffold for derivatization that avoids the metabolic lability and off-target effects associated with free phenolic compounds.

Medicinal Chemistry Anticancer Agents Natural Product Derivatives

Procurement-Validated Application Scenarios for 3-(Methoxymethoxy)benzaldehyde


Multi-Step Organic Synthesis Requiring Chemoselective Aldehyde Manipulation

3-(Methoxymethoxy)benzaldehyde is the reagent of choice when a synthetic sequence requires transformation of the aldehyde group (e.g., reduction, nucleophilic addition, condensation) in the presence of a phenolic hydroxyl that would otherwise interfere. The MOM group remains stable to bases, nucleophiles, and mild reducing agents, but is quantitatively cleaved under mild acidic conditions (e.g., aqueous HCl, TFA) to regenerate the free phenol [1]. This chemoselectivity profile is well-documented and supported by the compound's successful application in patented syntheses [1].

Biocatalysis and Enzyme Substrate Studies

The compound has established utility as a distinct enzyme ligand and substrate [1]. Researchers investigating aldehyde-metabolizing enzymes (e.g., aldehyde dehydrogenases, oxidases) can employ this MOM-protected analog to probe structure-activity relationships without confounding effects from free hydroxyl groups. The compound's recognition by specific enzymes, as cataloged in BRENDA [1], supports its use in assay development and mechanistic enzymology.

Medicinal Chemistry Lead Optimization Campaigns

3-(Methoxymethoxy)benzaldehyde is a validated starting material for the synthesis of bioactive molecules, including millepachine-derived antiproliferative agents [1] and pyranochalcone anti-inflammatory candidates [1]. Its commercial availability from major suppliers (TCI, CookeChem) with defined purity specifications (>95% GC) ensures batch-to-batch consistency required for SAR studies and scale-up . The protected phenol moiety is strategically positioned for late-stage deprotection and subsequent functionalization.

Reference Standard for Analytical Method Development

Given its well-characterized physical properties (density 1.14 g/cm³, refractive index 1.53, boiling point 276.6°C at 760 mmHg) [1], 3-(Methoxymethoxy)benzaldehyde can serve as a calibration standard or reference compound in GC, HPLC, or refractometric analyses of MOM-protected aromatic aldehydes. The compound's MDL number (MFCD04038425) and InChIKey (JAFJNSQISURLCX-UHFFFAOYSA-N) [1] facilitate unambiguous identification in analytical workflows.

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